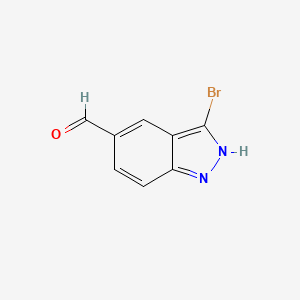

3-Bromo-1H-indazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUXQTDSLDFUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672253 | |

| Record name | 3-Bromo-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-08-3 | |

| Record name | 3-Bromo-1H-indazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1086391-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 1h Indazole 5 Carbaldehyde

Established Synthetic Pathways to Indazole-5-carbaldehyde Derivatives

The formation of the indazole-5-carbaldehyde core is a critical first step in the synthesis of the target compound. Several established methods for the synthesis of indazole derivatives can be adapted for this purpose.

Condensation Reactions Utilizing Hydrazine Derivatives

A practical and widely used method for the synthesis of indazoles involves the condensation of ortho-halo or ortho-hydroxy benzaldehydes with hydrazine and its derivatives. This approach offers a direct route to the indazole ring system.

One notable strategy involves the reaction of o-fluorobenzaldehydes with hydrazine. This method has been developed as a practical synthesis for various indazole derivatives. The utilization of O-methyloxime derivatives of the benzaldehydes can effectively eliminate competitive side reactions such as the Wolf-Kishner reduction, which can be observed in direct preparations from aldehydes. In the context of synthesizing indazole-5-carbaldehyde, a suitable starting material would be 2-fluoro-4-formylbenzaldehyde, which upon reaction with hydrazine hydrate, would yield 1H-indazole-5-carbaldehyde.

A study on the synthesis of indazoles from salicylaldehyde and hydrazine hydrates under microwave irradiation has shown to produce good to excellent yields of indazoles. This microwave-assisted method offers an eco-friendly and efficient alternative to conventional heating. The initial step involves the formation of a hydrazone, which then undergoes cyclization to afford the indazole ring.

| Starting Material | Reagent | Product | Key Features |

| o-Fluorobenzaldehydes | Hydrazine | Indazoles | Practical synthesis, avoids Wolf-Kishner reduction when using O-methyloxime derivatives chim.it |

| Salicylaldehydes | Hydrazine Hydrates | Indazoles | Microwave-assisted, good to excellent yields, eco-friendly nih.gov |

Cyclization Approaches from Halogenated Precursors

The cyclization of appropriately substituted halogenated precursors is another cornerstone in the synthesis of indazoles. These methods often involve the formation of a key N-N bond through intramolecular reactions.

A general and efficient two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles. This process involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence. While this method yields a 3-aminoindazole, it demonstrates the principle of using a halogenated precursor for the indazole core formation. To adapt this for indazole-5-carbaldehyde, one could envision starting with a 2-bromo-4-formylbenzonitrile derivative.

Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine carboxylic esters also provide a smooth pathway to substituted 3-aminoindazoles through a cascade process. This highlights the utility of halogenated nitriles in indazole synthesis.

Furthermore, a scalable three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, starting from a trisubstituted benzene (B151609) derivative. This process includes an ortho-directed lithiation, trapping with DMF to form an aldehyde, condensation with methyl hydrazine to form a hydrazone, and finally, an intramolecular Ullmann-type reaction to yield the indazole.

| Precursor Type | Key Reaction | Product Class |

| 2-Bromobenzonitriles | Palladium-catalyzed arylation/cyclization | 3-Aminoindazoles |

| 2-Halobenzonitriles | Copper-catalyzed coupling/cascade | 3-Aminoindazoles researchgate.net |

| Trisubstituted Benzene | Ortho-directed lithiation/Ullmann cyclization | Substituted 1H-indazoles |

Oxidative Cyclization Methodologies

Oxidative cyclization presents a modern and efficient approach to the synthesis of the indazole ring system. These methods often proceed under mild conditions and can offer high selectivity.

A recently developed method reports the synthesis of indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. beilstein-journals.org This protocol has been shown to be robust for accessing various tautomeric forms of indazoles. The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, which is then followed by nucleophilic addition and cyclization. For the synthesis of indazole-5-carbaldehyde, a hypothetical starting material would be 2-aminomethyl-4-formyl-phenylamine.

Another example is a silver(I)-mediated intramolecular oxidative C-H amination for the construction of assorted 1H-indazoles. This method is particularly efficient for the synthesis of a variety of 3-substituted indazoles.

| Starting Material | Key Transformation | Product |

| 2-Aminomethyl-phenylamines | N-N bond-forming oxidative cyclization | Indazoles beilstein-journals.orgnih.gov |

| (ortho-substituted)anilines | Silver(I)-mediated intramolecular oxidative C-H amination | 1H-Indazoles |

Targeted Synthesis of Bromo-Substituted Indazole-5-carbaldehydes

Once the indazole-5-carbaldehyde scaffold is in hand, or by using a bromo-substituted starting material, the target compound can be synthesized. This section focuses on methods for introducing the bromine atom regioselectively and a direct synthesis of a closely related bromo-substituted indazole carbaldehyde.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the indazole ring is crucial for the synthesis of 3-Bromo-1H-indazole-5-carbaldehyde. Regioselective bromination is a key strategy to achieve this.

The direct bromination of 1H-indazoles can be challenging due to the presence of multiple reactive sites. However, N-bromosuccinimide (NBS) is a widely employed reagent for the regioselective introduction of a bromine atom at the 3-position of the indazole heterocyclic system. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS) in DMF at 80 °C. nih.gov This demonstrates the tunability of bromination based on the substitution pattern of the indazole ring. For the synthesis of this compound, the direct bromination of 1H-indazole-5-carbaldehyde with a suitable brominating agent like NBS would be a logical approach.

A patent describes the synthesis of 3-bromo-5-nitro-1H-indazole by dropwise addition of a bromine solution to a DMF solution of 5-nitro-1H-indazole, achieving a high yield. adventchembio.com This indicates that direct bromination at the 3-position is feasible, even in the presence of other functional groups.

| Indazole Substrate | Brominating Agent | Position of Bromination |

| 4-Substituted 1H-indazoles | N-bromosuccinimide (NBS) | C7 nih.gov |

| 5-Nitro-1H-indazole | Bromine in DMF | C3 adventchembio.com |

Indole (B1671886) Nitrosation-Rearrangement for 3-Formyl-5-bromoindazoles

An alternative and powerful strategy involves the rearrangement of an indole precursor to directly form a 3-formyl-indazole. This method can be particularly useful when the desired substitution pattern is readily available on the indole starting material.

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives is based on the nitrosation of indoles. thieme-connect.de This reaction proceeds through a multistep pathway starting with the nitrosation of the C3 position of the indole. This is followed by the addition of water, ring-opening, and subsequent ring-closure to provide the 1H-indazole-3-carboxaldehyde.

Significantly, this methodology has been successfully applied to the synthesis of 5-Bromo-1H-indazole-3-carboxaldehyde. thieme-connect.de The process starts from 5-bromo-indole, which upon treatment with sodium nitrite in an acidic medium, undergoes the nitrosation-rearrangement cascade to yield the desired product in high yield (94%). thieme-connect.de This demonstrates a highly efficient and direct route to a bromo-substituted indazole carbaldehyde, which is a close structural isomer of the target compound.

| Indole Precursor | Key Reaction | Product | Yield |

| 5-Bromo-indole | Nitrosation-rearrangement | 5-Bromo-1H-indazole-3-carboxaldehyde | 94% thieme-connect.de |

Optimization of Reaction Conditions and Yields

A significant advancement in the synthesis of 1H-indazole-3-carboxaldehydes, including the 5-bromo derivative, involves the nitrosation of indoles. nih.govrsc.org An optimized procedure has been developed that dramatically improves yields by carefully controlling reaction conditions to minimize side reactions, such as the formation of deep-red colored dimers. rsc.org The key to this optimization is a reverse-addition strategy, where the indole solution is added slowly to the nitrosating mixture, maintaining a low concentration of the nucleophilic indole. rsc.org

The synthesis of this compound from 5-bromo-indole was systematically optimized by adjusting temperature and the method of reagent addition. Initial attempts involving the standard addition of 5-bromo-indole to a nitrosating mixture (sodium nitrite and HCl in a DMF/water solvent) at room temperature resulted in a modest yield of only 13%. nih.govrsc.org Lowering the temperature to 0 °C improved the yield to 41%. rsc.org

A significant breakthrough was achieved by reversing the addition—adding the 5-bromo-indole solution to the nitrosating mixture over an extended period. This technique, when performed at room temperature, provided a 19% yield. However, combining the slow addition over two hours with cooling the reaction to 0 °C led to a substantial increase in yield to 72%. rsc.org Further refinement of the general procedure, which involves stirring at room temperature for two hours followed by heating at 50 °C for three hours, ultimately pushed the isolated yield to an excellent 94%. nih.gov

| Entry | Addition Method | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Standard | Room Temperature | 13 |

| 2 | Standard | 0 °C | 41 |

| 3 | Slow Reverse Addition | Room Temperature | 19 |

| 4 | Slow Reverse Addition | 0 °C | 72 |

| 5 | General Optimized Procedure | RT then 50 °C | 94 |

Emerging and Catalytic Synthetic Routes

Recent advancements in organic synthesis have introduced powerful catalytic methods for constructing the indazole core, moving beyond classical approaches. These emerging routes offer greater efficiency, functional group tolerance, and access to novel chemical space.

Transition-metal catalysis, particularly involving C-H bond activation, has become a cornerstone for the efficient construction of functionalized indazole derivatives. researchgate.net These methods offer atom-economical pathways to complex heterocyclic systems.

Rhodium (Rh) and Copper (Cu): A notable strategy involves the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation. nih.gov This dual catalytic system facilitates the synthesis of 1H-indazoles from starting materials like ethyl benzimidates and nitrosobenzenes. nih.gov The rhodium catalyst initiates C-H activation to form a rhodacycle intermediate, while the copper co-catalyst often acts as an oxidant to regenerate the active catalyst. nih.gov

Palladium (Pd): Palladium-catalyzed reactions are well-established for forming C-N bonds. One approach for synthesizing 3-aminoindazoles, which can be precursors to other derivatives, involves a palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acid-mediated deprotection and cyclization. organic-chemistry.org

Cobalt (Co): Cobalt(III)-catalyzed C-H bond functionalization has emerged as a cost-effective alternative to rhodium catalysis for synthesizing N-aryl-2H-indazoles. acs.org This method utilizes the reaction of azobenzenes with various aldehydes, proceeding through a C-H bond addition to the aldehyde followed by in-situ cyclization and aromatization. acs.org

These catalytic systems demonstrate broad functional group tolerance, allowing for the synthesis of indazoles bearing both electron-donating and electron-withdrawing groups. researchgate.netnih.gov

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that avoid heavy metals and hazardous reagents.

Nitrosation of Indoles: The optimized synthesis of this compound from 5-bromo-indole via nitrosation is itself a metal-free approach. nih.govrsc.org It relies on simple, readily available reagents like sodium nitrite and hydrochloric acid.

Diazonium-Free Routes: Traditional indazole syntheses sometimes involve diazonium salt intermediates, which can be unstable and hazardous. Modern methods have been developed to circumvent this, providing safer and more scalable processes. google.com

One-Pot Reactions: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives provides a straightforward and operationally simple route to indazoles with very good yields. organic-chemistry.org This method is noted for its mild conditions and insensitivity to air and moisture, which are desirable traits for sustainable chemical manufacturing. organic-chemistry.org

The aldehyde functionality of this compound makes it a valuable building block for constructing more complex, chiral molecules through asymmetric catalysis. Organocatalysis has proven particularly effective in this domain.

A primary example is the asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. acs.org This reaction proceeds through a dual activation mechanism known as an iminium/enamine cascade.

Iminium Activation: A chiral secondary amine catalyst first reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it highly susceptible to nucleophilic attack at the β-position.

Aza-Michael Addition: The N1-position of the indazole ring acts as the nucleophile, adding to the activated iminium ion in an aza-Michael reaction. This step establishes a new stereocenter with high enantioselectivity, dictated by the chiral catalyst.

Enamine Formation and Cyclization: Following the addition, the intermediate is converted into a chiral enamine, which then participates in an intramolecular cyclization, often an aldol-type reaction with the carbaldehyde group on the indazole ring.

This cascade process leads to the formation of enantioenriched fused polycyclic indazole architectures in a single, highly efficient operation. acs.org The strategy allows for variations in both the indazole-carbaldehyde substrate and the α,β-unsaturated aldehyde, broadening the scope for creating diverse and complex chiral molecules. acs.org

Reactivity and Chemical Transformations of 3 Bromo 1h Indazole 5 Carbaldehyde

Reactions at the Bromine Substituent

The bromine atom at the C3 position of the indazole ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a common strategy in the synthesis of biologically active compounds.

The Suzuki-Miyaura coupling is a widely used and powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. researchgate.netnih.gov The reaction of 3-Bromo-1H-indazole-5-carbaldehyde with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex, can produce 3-aryl-1H-indazole-5-carbaldehydes. researchgate.net These reactions are typically performed in the presence of a base, such as cesium carbonate or potassium carbonate, and a suitable palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netnih.gov Microwave irradiation has been shown to accelerate these coupling reactions significantly. researchgate.net

The reaction's versatility allows for the introduction of a wide range of substituents. For example, coupling with electron-rich or electron-deficient arylboronic acids proceeds efficiently. nih.gov This methodology has been successfully applied to various bromoindazoles to synthesize libraries of substituted indazole derivatives. nih.govnih.gov

The Stille coupling , which involves the reaction of an organostannane with an organic halide catalyzed by palladium, represents another viable method for functionalizing the C3 position, although it is used less frequently due to the toxicity of organotin compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindazoles This table presents data for related bromoindazole substrates to illustrate typical reaction conditions and outcomes for the Suzuki-Miyaura coupling at a bromo-substituted indazole ring.

| Starting Material | Coupling Partner | Catalyst / Base / Solvent | Conditions | Product | Yield | Reference |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane/EtOH/H₂O | 140 °C, MW | 3-Phenyl-1H-indazole | 92% | researchgate.net |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / DME | Reflux | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | 70% | nih.gov |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / DME | Reflux | 5-(Thiophen-2-yl)-1H-indazole | 81% | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ / Dioxane/EtOH/H₂O | 140 °C, 4h | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 70% | nih.gov |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos / K₂CO₃ / Dioxane | 130 °C, MW | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 83% | nih.gov |

Nucleophilic Substitution Reactions

The bromine atom at the C3 position of this compound is susceptible to displacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoindazole with boronic acids or their esters. For instance, the coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids has been successfully demonstrated using a palladium catalyst like Pd(dppf)Cl2 in the presence of a base such as potassium carbonate. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl substituents at the C3 position, leading to a diverse range of indazole-based compounds. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C3 position of the indazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. uni.lu The coupling of terminal alkynes with aryl or vinyl halides is a well-established method for constructing internal alkynes. uni.lu Sequential Sonogashira and Suzuki cross-coupling reactions have been employed with 5-bromo-3-iodo-indazoles, highlighting the differential reactivity of the halogen atoms and allowing for controlled, stepwise functionalization. oszk.hu

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is utilized for the formation of carbon-nitrogen bonds. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. While specific examples with this compound are not prevalent in the literature, the general applicability of the Buchwald-Hartwig amination to aryl bromides suggests its potential for introducing a variety of amine functionalities at the C3 position. sigmaaldrich.com

Reductive Debromination

While direct studies on the reductive debromination of this compound are not extensively documented, this transformation is a plausible and expected reaction based on general principles of organic chemistry. The removal of the bromine atom to yield 1H-indazole-5-carbaldehyde can be achieved through catalytic hydrogenation. This process typically involves reacting the bromo-compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C).

The observation of dehalogenated products as side products in some palladium-catalyzed cross-coupling reactions further supports the feasibility of this transformation. masterorganicchemistry.com This reductive cleavage of the carbon-bromine bond can be a useful synthetic step when the bromine atom is no longer required in the target molecule after serving its purpose as a reactive handle.

Further Halogenation of the Indazole Core

The indazole ring system can undergo further halogenation, and the presence of existing substituents influences the position of the incoming halogen. While this compound already possesses a bromine atom, additional halogenation is possible, likely directed to other available positions on the benzene (B151609) portion of the indazole core. masterorganicchemistry.com

For instance, the bromination of indazoles can be achieved using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.com The regioselectivity of this electrophilic substitution is governed by the electronic and steric effects of the substituents already present on the ring. Theoretical models suggest that for some substituted indazoles, the C7 position is a favored site for bromination. masterorganicchemistry.com It has been shown that using two equivalents of NBS can lead to dibrominated products. masterorganicchemistry.com Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as an efficient method for the C3-bromination of indazoles. nih.gov

Reactivity of the Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, both of which can potentially react with electrophiles. The reactivity and regioselectivity of these reactions are influenced by the electronic nature of the indazole ring and the reaction conditions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common transformations for indazoles, leading to the formation of N-1 and N-2 substituted products. The ratio of these regioisomers is dependent on several factors, including the nature of the substituents on the indazole ring, the type of electrophile used, the base, and the solvent. nih.govnih.gov

Generally, the N-1 substituted indazole is the thermodynamically more stable isomer. nih.gov Studies on the N-alkylation of various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. nih.govnih.gov For example, high N-1 regioselectivity was observed for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide. nih.govnih.gov Conversely, electron-withdrawing groups at the C7 position can direct the alkylation to the N-2 position. nih.govnih.gov

Regioselective N-acylation has also been reported to yield the N-1 substituted isomer, potentially through the isomerization of an initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.govnih.gov

| Reaction | Reagents and Conditions | Major Product | Reference |

| N-Alkylation | Alkyl bromide, NaH, THF | N-1 alkylated indazole | nih.govnih.gov |

| N-Alkylation | Alkyl tosylate, Cs2CO3, Dioxane | N-1 alkylated indazole | researchgate.net |

| N-Acylation | Acyl chloride, Base | N-1 acylated indazole | nih.govnih.gov |

Annular Tautomerism and its Influence on Reactivity

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. oszk.hu The 1H-tautomer, with a benzenoid structure, is generally considered to be thermodynamically more stable than the quinonoid 2H-tautomer. oszk.hu The position of this tautomeric equilibrium can be influenced by substituents on the indazole ring, the solvent, and temperature.

This tautomerism has a significant impact on the reactivity of the indazole, particularly in reactions involving the nitrogen atoms. The presence of two distinct tautomers means that reactions with electrophiles can potentially occur at either the N-1 or N-2 position. The observed product distribution in reactions like N-alkylation is a direct consequence of the interplay between the relative stability of the tautomers and the kinetics of the reaction at each nitrogen atom. For instance, the preference for N-1 alkylation under certain conditions can be attributed to the greater thermodynamic stability of the resulting product, which is derived from the more stable 1H-tautomer. nih.gov

Functional Group Interconversions on the Indazole Scaffold

The aldehyde group at the C5 position of this compound is a versatile functional handle that can be readily converted into a wide array of other functional groups. These interconversions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of indazole derivatives.

Reactions of the Aldehyde Group:

Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) to form new carbon-carbon double bonds. nih.gov This reaction is a cornerstone of organic synthesis for preparing substituted alkenes. researchgate.netnih.gov

Wittig Reaction: The Wittig reaction provides another powerful method for converting the aldehyde into an alkene. masterorganicchemistry.comlibretexts.orgopenstax.org Reaction with a phosphorus ylide allows for the specific formation of a double bond at the position of the original carbonyl group. masterorganicchemistry.comlibretexts.orgopenstax.org

Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to the corresponding carboxylic acid (3-Bromo-1H-indazole-5-carboxylic acid). This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then serve as a precursor for other functional groups like esters and amides.

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol ((3-Bromo-1H-indazol-5-yl)methanol). This is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Formation of Heterocycles: The aldehyde functionality can be a key participant in the construction of new heterocyclic rings fused to or substituted on the indazole scaffold. For example, it can react with appropriate binucleophiles to form various heterocyclic systems. rsc.org

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Active methylene compound, base | Alkene derivative | Knoevenagel Condensation | researchgate.netnih.gov |

| This compound | Phosphorus ylide | Alkene derivative | Wittig Reaction | masterorganicchemistry.comlibretexts.orgopenstax.org |

| This compound | Oxidizing agent | 3-Bromo-1H-indazole-5-carboxylic acid | Oxidation | |

| This compound | Reducing agent (e.g., NaBH4) | (3-Bromo-1H-indazol-5-yl)methanol | Reduction | |

| This compound | Binucleophile | Fused or substituted heterocycle | Cyclocondensation | rsc.org |

Strategic Derivatization and Scaffold Modifications of 3 Bromo 1h Indazole 5 Carbaldehyde

Design Principles for Indazole-Based Derivatives

The design of indazole-based derivatives is often guided by established structure-activity relationships (SARs) and the principles of medicinal chemistry. nih.govnih.gov The indazole ring can act as a bioisostere for other aromatic systems, such as indoles, and its nitrogen atoms can form crucial hydrogen bonds with biological targets. nih.gov Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing a core scaffold with the indazole ring or substituting functional groups with bioisosteres can lead to novel compounds with improved properties. nih.govnih.gov For instance, replacing ester groups with more stable amides is a common strategy. nih.gov

Structure-Guided and Fragment-Based Design: Utilizing the three-dimensional structure of a biological target allows for the rational design of ligands that fit precisely into binding pockets. nih.govnih.gov Fragment-based screening can identify small molecular fragments that bind to the target, which can then be grown or linked to create more potent inhibitors. nih.gov

Molecular Hybridization: Combining the indazole scaffold with other pharmacologically active moieties can result in hybrid molecules with enhanced or dual activities. researchgate.net

Positional Optimization: The substituents at various positions of the indazole ring (C-3, C-4, C-5, C-6, C-7, N-1, and N-2) play a critical role in determining the biological activity and selectivity of the derivatives. researchgate.netnih.gov For example, in a series of FGFR inhibitors, variations at the C-4 position were explored to extend into a new binding subpocket. researchgate.net

The ultimate goal of these design principles is to develop compounds with high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Synthesis of Substituted Indazoles and Fused Systems

The synthesis of substituted indazoles from 3-bromo-1H-indazole-5-carbaldehyde leverages the reactivity of the bromine atom, the aldehyde group, and the nitrogen atoms of the indazole ring.

Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.govbeilstein-journals.org

For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF resulted in a mixture of the N-1 and N-2 isomers. beilstein-journals.org However, highly regioselective N-1 alkylation can be achieved using sodium hydride in THF. beilstein-journals.org Conversely, N-2 alkylation can be favored under other specific conditions. nih.gov The ability to selectively synthesize either the N-1 or N-2 isomer is crucial as the position of the substituent can significantly impact biological activity. nih.govbeilstein-journals.org

Table 1: Regioselective N-Alkylation of a Substituted Indazole beilstein-journals.org

| Starting Material | Alkylating Agent | Base | Solvent | N-1 Product Yield | N-2 Product Yield |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38% | 46% |

This table is based on data from a study on the regioselective alkylation of a versatile indazole and is provided for illustrative purposes.

The bromine atom at the C-3 position and the aldehyde group at the C-5 position of this compound are prime sites for modification.

C-3 Position: The C-3 bromine atom is readily displaced through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy for exploring the structure-activity relationships of indazole-based inhibitors. The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net

C-5 Position: The aldehyde group at the C-5 position can be converted into a variety of other functional groups. For example, it can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or can be used in condensation reactions to form imines or alkenes. These transformations provide access to a diverse set of derivatives with different physicochemical properties and biological activities.

C-7 Position: While the starting material is not substituted at C-7, it is a position that can be functionalized in related indazole systems. For example, regioselective bromination at the C-7 position of 4-substituted NH-free indazoles has been reported, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups. nih.gov

The indazole scaffold can be elaborated to form more complex polycyclic and fused ring systems. These structures can lead to compounds with unique three-dimensional shapes and novel biological activities. nih.gov

One approach involves the intramolecular cyclization of appropriately substituted indazole derivatives. For example, intramolecular cyclization of picrylhydrazone can lead to an indazole derivative. rsc.org Another strategy involves the reaction of a substituted indazole with a bifunctional reagent to build an additional ring. The synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been described, which are found in some natural products. nih.gov These reactions often involve the formation of new N-N or N-C bonds. nih.gov

Preparation of Indazole-Carboxylic Acid Derivatives from this compound Precursors

The aldehyde group of this compound can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of a wide range of derivatives, including esters and amides. rsc.orgderpharmachemica.com The resulting 3-bromo-1H-indazole-5-carboxylic acid is a valuable building block in medicinal chemistry. chemimpex.com

The synthesis of indazole-3-carboxamides has been achieved by coupling the corresponding carboxylic acid with various amines. derpharmachemica.com Direct condensation of carboxylic acids with amines or amino alcohols can be facilitated by coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.gov These amide derivatives are often explored for their biological activities, as the amide bond can participate in important hydrogen bonding interactions with biological targets. nih.gov

Table 2: Synthesis of Indazole-3-carboxamide Derivatives derpharmachemica.com

| Carboxylic Acid Precursor | Amine | Product |

| 1H-Indazole-3-carboxylic acid | Substituted aryl or aliphatic amines | 1H-Indazole-3-carboxamides |

This table illustrates the general synthetic approach to indazole-3-carboxamides as described in the literature.

Ligand Design in Coordination Chemistry

Indazole derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal ions to form complexes with interesting structural and electronic properties. rsc.orgtandfonline.comajol.info The nitrogen atoms of the indazole ring can coordinate to metal centers, and other functional groups on the ring can also participate in coordination. rsc.orgmdpi.com

The design of indazole-based ligands often focuses on creating specific coordination environments around the metal ion. For example, Schiff base ligands can be prepared by the condensation of an indazole aldehyde with an amine, resulting in polydentate ligands that can form stable complexes with transition metals. researchgate.netscinito.ai The electronic properties of the indazole ligand can be tuned by the introduction of electron-donating or electron-withdrawing substituents, which in turn influences the properties of the resulting metal complex. acs.org These complexes have potential applications in catalysis and materials science. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 3 Bromo 1h Indazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic structure of indazole derivatives. nih.govresearchgate.net These methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the molecule's reactivity.

For substituted indazoles, DFT calculations are employed to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net In a study on 3-carboxamide indazole derivatives, DFT computations revealed that the HOMO and LUMO distributions often span the entire molecule, and the energy gap helps in identifying which derivatives are better electron donors or acceptors. nih.gov

Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of chemical reactivity and stability. These descriptors, derived from the energies of the frontier orbitals, include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.netresearchgate.net For instance, theoretical evaluations of various indazole derivatives have used these parameters to predict their behavior in different chemical environments, such as their potential as corrosion inhibitors. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For the indazole scaffold, the MEP can predict sites for electrophilic and nucleophilic attacks, which is critical for understanding intermolecular interactions and reaction mechanisms. nih.gov In a detailed DFT analysis of a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, Natural Bond Orbital (NBO) calculations were used to determine the partial charges on the N1 and N2 atoms, providing key insights into regioselective reactions. beilstein-journals.org

Illustrative Global Reactivity Descriptors Calculated via DFT for an Indazole Scaffold.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. The indazole scaffold is a common feature in many biologically active compounds, and docking studies are frequently performed on its derivatives to predict their binding modes and affinities. nih.govnih.govaboutscience.eujocpr.com

The process involves placing the ligand (e.g., an indazole derivative) into the binding site of a receptor and calculating a "docking score," which estimates the binding energy. nih.gov Lower binding energy values typically indicate a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site.

For example, a study on indazole compounds as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, used molecular docking to identify critical interactions. aboutscience.eunih.gov The results showed that the indazole derivatives formed key bonds with amino acid residues like ASP197, PHE151, and MET173, which are crucial for their inhibitory activity. nih.gov Similarly, docking studies of other indazole derivatives against targets like Hypoxia-Inducible Factor-1α (HIF-1α) and renal cancer-related proteins have provided insights into their potential as anticancer agents. nih.govnih.gov

Example of Molecular Docking Results for Indazole Derivatives Against SAH/MTAN. aboutscience.eunih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding pocket and to refine binding affinity predictions. nih.govresearchgate.net

Following a docking study, the predicted ligand-protein complex is subjected to an MD simulation in a simulated physiological environment (including water and ions). The simulation tracks the trajectory of the complex, providing information on the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the flexibility of both the ligand and the protein. researchgate.netyoutube.com A stable binding is often characterized by a low root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation time.

In a study of indazole derivatives as HIF-1α inhibitors, MD simulations were performed on the most potent compound to evaluate its binding efficiency and stability within the active site. The simulation confirmed that the compound remained stably bound, validating the docking results and providing a more robust model of the interaction. nih.gov Such simulations are critical for confirming that the interactions predicted by docking are maintained in a dynamic system, thereby increasing confidence in the potential of a compound as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A QSAR study begins with a "training set" of compounds with known biological activities. For these compounds, various molecular descriptors (physicochemical properties, electronic properties, or 3D structural features) are calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links these descriptors to the observed activity. nih.gov

Several QSAR studies have been conducted on indazole derivatives to understand the structural requirements for their activity against various targets. nih.govnih.gov For example, a 3D-QSAR study on indazole-based HIF-1α inhibitors identified the key steric and electrostatic features required for high inhibitory potency. nih.govtandfonline.com Another study on indazole inhibitors of SAH/MTAN identified five specific descriptors (AATS1v, RDF55m, E1s, ATSC3s, and AATSC7s) as crucial for activity. nih.gov The resulting QSAR model was statistically validated and showed good predictive power, explaining over 85% of the variance in the training set and 78% in the test set. nih.gov These models provide a structural framework that can be used to design novel indazole derivatives with enhanced biological activity.

Example of Statistical Validation Parameters for a QSAR Model of Indazole Inhibitors. nih.gov

Mechanistic Studies of Reactions Involving 3-Bromo-1H-indazole-5-carbaldehyde

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those for the synthesis of this compound and its subsequent transformations. Theoretical calculations can map out entire reaction pathways, identify transition states and intermediates, and explain observed product distributions and regioselectivity.

A common route to 1H-indazole-3-carboxaldehydes involves the nitrosation of substituted indoles. rsc.orgnih.gov The proposed mechanism for this transformation begins with the nitrosation at the C3 position of the indole (B1671886) ring to form an oxime intermediate. This is followed by the addition of water, which induces the opening of the five-membered ring. The pathway concludes with a ring-closure step to form the final 1H-indazole-3-carboxaldehyde product. rsc.org While this mechanism is proposed based on experimental evidence, DFT calculations can be used to calculate the energies of the intermediates and transition states, thereby confirming the most likely reaction pathway.

Furthermore, computational studies have provided deep mechanistic insights into the subsequent reactions of the indazole core. For example, the N-alkylation of indazoles can lead to a mixture of N1 and N2 substituted products. A detailed DFT study on methyl 5-bromo-1H-indazole-3-carboxylate, an analogue of the title compound, investigated the factors controlling this regioselectivity. beilstein-journals.org The calculations suggested that the formation of the N1-substituted product is driven by a chelation mechanism involving the cesium cation, while other non-covalent interactions are responsible for the formation of the N2 product. beilstein-journals.org Such mechanistic studies are essential for optimizing reaction conditions to achieve desired products with high selectivity and yield. union.edu

Applications of 3 Bromo 1h Indazole 5 Carbaldehyde in Scientific Disciplines

Medicinal Chemistry and Drug Discovery

The chemical compound 3-Bromo-1H-indazole-5-carbaldehyde is a significant molecule in the realm of medicinal chemistry and drug discovery. Its structure, featuring an indazole core substituted with both a bromine atom and a carbaldehyde group, makes it a versatile synthetic intermediate. This strategic placement of functional groups allows for a variety of chemical modifications, rendering it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This compound serves as a crucial starting material in the synthesis of a wide array of indazole derivatives. chemimpex.comchemimpex.com The indazole core is a privileged scaffold in pharmaceutical development, and functionalization, particularly at the 3-position, has led to the discovery of several marketed drugs. rsc.orgnih.gov The carbaldehyde group on the this compound molecule provides a reactive site for constructing diverse molecular architectures, thereby enabling the development of new chemical entities for various therapeutic targets. Researchers utilize this compound to design and synthesize novel drug candidates for diseases such as cancer and neurological disorders. chemimpex.com

The indazole ring system is recognized as a key pharmacophore, which is the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. rsc.orgnih.gov The growing interest in indazole-based drugs highlights the importance of intermediates like this compound. rsc.org This compound provides a robust framework that can be elaborated into various derivatives designed to bind to specific biological targets, such as enzymes or receptors. The functionalization at different positions of the indazole ring allows for the fine-tuning of a compound's pharmacological profile.

The indazole nucleus is a cornerstone in the design of anti-cancer agents. chemimpex.comchemimpex.comnih.gov Derivatives synthesized from indazole precursors have demonstrated significant potential in oncology. For instance, 1H-indazole-3-carboxamide derivatives have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression and metastasis. nih.gov Research has also shown that various substituted indazole derivatives exhibit inhibitory activity against a range of human cancer cell lines, including those of the lung, breast, prostate, and leukemia. nih.govresearchgate.net this compound acts as a key intermediate in synthetic pathways aimed at producing these complex anti-cancer molecules. nih.gov

Table 1: Examples of Indazole Derivatives in Anti-Cancer Research

| Derivative Class | Target/Cell Line | Research Finding |

| 1H-indazole-3-carboxamide derivatives | PAK1 (p21-activated kinase 1) | A representative compound showed excellent enzyme inhibition (PAK1 IC50 = 9.8 nM) and significantly suppressed migration and invasion of MDA-MB-231 breast cancer cells. nih.gov |

| 1H-indazole-3-amine derivatives | K562 (chronic myeloid leukemia) | Compound 6o exhibited a promising inhibitory effect with an IC50 value of 5.15 µM and showed good selectivity over normal cells. nih.gov |

| Diaylamide 3-aminoindazole | BCR-ABL T315I mutant | A synthesized compound potently inhibited the imatinib-resistant T315I mutant, showing remarkable anti-leukemic activity against the K-562 cell line. nih.gov |

| 7-azaindazole-chalcone derivatives | A549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon) | Synthesized compounds demonstrated potent activity against the tested cell lines, with some being more potent than the control drug, combretastatin-A4. researchgate.net |

Indazole derivatives are well-documented for their anti-inflammatory properties. chemimpex.comchemimpex.com Studies have explored their potential to mitigate inflammatory responses, often through mechanisms involving the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). researchgate.netnih.gov The synthesis of novel anti-inflammatory agents frequently employs indazole-based starting materials. For example, 7-azaindazole-chalcone derivatives, which can be synthesized from precursors like bromo-indazole carbaldehydes, have been evaluated for their anti-inflammatory activities. researchgate.net Research has demonstrated that certain indazole derivatives can produce significant inhibition of inflammation in experimental models. nih.gov

The versatility of the indazole scaffold extends to the development of antimicrobial and antioxidant agents. nih.gov Various bromo-indazole derivatives have been synthesized and evaluated for their ability to combat microbial growth and oxidative stress. researchgate.netresearchgate.net For instance, a series of novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole core were synthesized and assessed for their antimicrobial efficacy against different bacterial and fungal strains. researchgate.net In other research, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives were synthesized and showed antioxidant properties. researchgate.net These studies underscore the utility of bromo-indazole carbaldehydes as precursors for compounds with potential antimicrobial and antioxidant applications.

One of the most significant applications of indazole derivatives is in the design of kinase inhibitors, a critical class of drugs, particularly in oncology. rsc.orgrsc.org Several successful kinase inhibitor drugs, including Axitinib and Pazopanib, are built upon an indazole scaffold. rsc.orgnih.gov 1H-Indazole-3-carboxaldehydes are considered key intermediates for accessing a wide variety of 3-substituted indazoles that function as kinase inhibitors. rsc.orgrsc.org Research has specifically focused on creating potent and selective kinase inhibitors from indazole building blocks. This includes the development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors nih.gov and diarylamide 3-aminoindazoles as potent pan-BCR-ABL inhibitors, which are effective against drug-resistant mutations in chronic myeloid leukemia. nih.gov

Application in Neurological Disorders Research

There is currently a lack of specific published research directly investigating the application of this compound in neurological disorders. While the broader class of indazole derivatives is explored for potential treatments of such conditions, studies focusing on this particular compound are not found in the available scientific literature. Its role is likely as a precursor for more complex molecules that may be under investigation.

Material Science and Advanced Materials

As a functionalized heterocyclic compound, this compound possesses structural features that suggest potential utility in material science. However, specific studies detailing its direct integration or application in the following areas are limited.

Integration into Polymeric Materials

Development of Optoelectronic Materials (e.g., OLEDs)

While some indazole derivatives are explored for their potential in optoelectronic materials, there is no specific literature detailing the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. Supplier catalogs sometimes list it under "Material Science Building Blocks," indicating its potential for synthesis in this field rather than as a final component. google.com

Synthesis of Dyes and Pigments

The chromophoric indazole system suggests potential applications in the synthesis of dyes and pigments. The aldehyde group can be used to build larger conjugated systems typical of colorants. However, there is no direct evidence in the reviewed literature of this compound being used to create specific dyes or pigments.

Agrochemical Applications

The indazole ring is a known toxophore in various herbicides and pesticides. The potential for this compound to serve as a building block for new agrochemicals is recognized. However, specific studies or patents demonstrating its efficacy or use in formulated agrochemical products are not publicly documented.

Biochemical and Enzymatic Studies

The indazole core is a key feature in many kinase inhibitors, which are crucial for cancer research and other cellular studies. rsc.orgnih.gov The aldehyde functionality of this compound could be used to synthesize derivatives for screening in biochemical and enzymatic assays. A search of patent and research databases did not yield studies where this specific compound was used directly as an inhibitor or a probe in such investigations. Its role remains that of a synthetic precursor for creating libraries of compounds for biological testing.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of substituted indazoles, including 3-Bromo-1H-indazole-5-carbaldehyde, lies in their synthesis. researchgate.net Current methods often rely on multi-step sequences, which can be inefficient and generate significant waste. Future research will undoubtedly focus on the development of more streamlined and environmentally benign synthetic strategies.

Key areas for future investigation include:

Catalyst-Based Approaches: While transition-metal catalysis is widely used for functionalizing indazoles, there is a continuous need for more efficient and selective catalysts. researchgate.netbohrium.com Research into novel catalytic systems, perhaps utilizing earth-abundant metals or advanced ligand designs, could lead to more direct and higher-yielding routes. bohrium.com The development of methods that avoid the use of pre-functionalized starting materials is a significant goal.

Green Chemistry Methods: A major push is expected towards "green" chemistry approaches. bohrium.com This includes the exploration of one-pot reactions that minimize purification steps, the use of safer and more environmentally friendly solvents, and the development of catalyst-free synthetic methods. organic-chemistry.org Photo-induced or electrochemical syntheses, which can proceed under mild conditions without harsh reagents, represent promising avenues for future exploration. organic-chemistry.orggoogle.com For instance, developing a synthetic pathway that constructs the 3-bromo-5-carbaldehyde-indazole core in a single, high-yielding step from simple precursors would be a significant advancement.

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety for potentially hazardous reactions. This technology is well-suited for optimizing the synthesis of complex heterocyclic molecules.

Exploration of Novel Bioactive Derivatives and Therapeutic Targets

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. researchgate.netmdpi.comrsc.org this compound is an ideal starting point for generating novel bioactive derivatives.

Future research will likely concentrate on:

Derivative Libraries: The 5-carbaldehyde group is a versatile chemical handle for creating large libraries of derivatives through reactions such as reductive amination, Wittig reactions, and condensation with various nucleophiles to form imines, oximes, and hydrazones. The 3-bromo position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. rsc.org

Novel Therapeutic Targets: While indazole derivatives are known to inhibit targets like kinases (e.g., FGFR, EGFR), Hypoxia-Inducible Factor-1α (HIF-1α), and Indoleamine 2,3-dioxygenase 1 (IDO1), there is vast potential to explore new biological targets. mdpi.comnih.govnih.gov High-throughput screening of derivative libraries against diverse enzyme and receptor panels could uncover entirely new therapeutic applications. For example, research into their potential as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) could lead to new anti-quorum sensing agents to combat antimicrobial resistance. aboutscience.euaboutscience.eu

Targeted Drug Design: Combining structural biology with computational modeling will enable the rational design of derivatives that are highly selective for their intended target. nih.gov This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

Advancements in Material Science Applications

While the biological activities of indazoles are extensively studied, their application in material science is an emerging field with considerable room for growth. The aromatic, heterocyclic structure of the indazole core imparts interesting photophysical properties that could be exploited in advanced materials. bohrium.com

Future research directions include:

Organic Electronics: The indazole scaffold can be incorporated into larger conjugated systems to create novel organic semiconductors. The functional handles on this compound allow for its use as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). bldpharm.com

Fluorescent Probes and Sensors: The inherent fluorescence of some indazole derivatives suggests their potential use as fluorescent probes. researchgate.net By strategically modifying the molecule, researchers could develop sensors that exhibit a change in their fluorescence properties upon binding to specific ions, molecules, or changes in their environment (e.g., pH), with applications in biological imaging and environmental monitoring.

Functional Polymers: The aldehyde and bromo groups provide reactive sites for polymerization. Future work could involve incorporating the this compound monomer into polymers to create materials with unique optical, electronic, or thermal properties.

Deeper Understanding of Structure-Activity Relationships and Mechanistic Pathways

To accelerate the discovery of new drugs and materials, a fundamental understanding of how molecular structure relates to function is crucial. nih.gov For this compound and its derivatives, this remains a key area for future research.

Key challenges and opportunities include:

Systematic SAR Studies: A critical future task is the systematic synthesis of derivative libraries and the evaluation of their biological activity or material properties. nih.govresearchgate.net This involves making methodical changes at the 3- and 5-positions (and potentially at the N1 position of the indazole ring) and correlating these structural modifications with observed changes in function. This data is essential for building predictive models.

Computational Modeling: Advanced computational techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics (MD) simulations will be indispensable. nih.gov These methods can provide insights into how derivatives bind to their biological targets, explain variations in activity across a series of compounds, and guide the design of next-generation molecules with enhanced potency and selectivity. nih.govaboutscience.eu

Mechanistic Investigations: Beyond identifying what a molecule does, it is vital to understand how it does it. For bioactive derivatives, this involves detailed biochemical and cellular assays to elucidate their precise mechanism of action. rsc.org For materials, it requires in-depth photophysical studies to understand the processes of light absorption, emission, and energy transfer. This deeper mechanistic understanding is fundamental to overcoming challenges and rationally designing superior compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-1H-indazole-5-carbaldehyde, and how can reaction efficiency be optimized?

- Methodology : A common approach involves N-acylation of indazole precursors using brominated reagents. For example, acylation of 5-bromo-1H-indole-3-formaldehyde with iodobenzoyl chloride under anhydrous conditions yields structurally related brominated aldehydes . Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like DMAP to improve yields. Purity is typically verified via HPLC (>95%) and NMR (δ 9.8–10.2 ppm for aldehyde protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR identifies the aldehyde proton (δ ~10.1 ppm) and aromatic protons (δ 7.2–8.5 ppm). NMR confirms the carbonyl carbon (δ ~190 ppm) and brominated aromatic carbons .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXTL) resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles between indazole and aldehyde groups .

- HPLC/MS : Quantifies purity and detects degradation products (e.g., debrominated species under thermal stress) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Due to bromine’s reactivity and potential toxicity:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in amber vials at –20°C to prevent photodegradation .

- Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or packing motifs for this compound?

- Methodology : Discrepancies in bond angles or torsional strains (e.g., aldehyde vs. indazole plane) are analyzed via SHELXL refinement. For example, displacement ellipsoids at 30% probability reveal thermal motion in the bromine atom, requiring anisotropic refinement . Compare with homologous structures (e.g., 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, R-factor = 0.025) to validate intramolecular hydrogen bonding (N-H···O, ~2.1 Å) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodology :

- Protecting Groups : Use TMSCl to protect the aldehyde during bromination, reducing oxidation to carboxylic acids .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hr) and minimizes decomposition .

- Computational Screening : DFT calculations (B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks, guiding solvent selection (e.g., DMF for polar transition states) .

Q. How does this compound participate in multicomponent reactions (MCRs) for heterocyclic library synthesis?

- Methodology : The aldehyde group acts as an electrophile in Ugi or Biginelli reactions. For example, coupling with amines and isocyanides in methanol yields imidazo[1,2-a]indazole derivatives. Monitor reaction progress via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and isolate products via column chromatography .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.